N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic acetamide derivative characterized by a hybrid structure combining indole and phthalazinone moieties. The compound features a 1H-indol-3-yl group attached via an ethyl chain to the nitrogen of an acetamide group, which is further substituted with a 1-oxophthalazin-2(1H)-yl fragment. This structure is associated with diverse pharmacological potentials, as inferred from analogs with similar scaffolds . Its molecular formula is $ \text{C}{20}\text{H}{17}\text{N}3\text{O}2 $, with synonyms including 8,9-dihydrocoscinamide B and MFCD00170208 .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(13-24-20(26)17-7-2-1-5-14(17)12-23-24)21-10-9-15-11-22-18-8-4-3-6-16(15)18/h1-8,11-12,22H,9-10,13H2,(H,21,25) |
InChI Key |
FHDYTKHBTFGDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the coupling of tryptamine with a phthalazine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the phthalazine derivative and the amine group of tryptamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The phthalazine ring can be reduced under appropriate conditions.
Substitution: The compound can undergo substitution reactions at the indole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the phthalazine ring can yield dihydrophthalazine derivatives.
Scientific Research Applications
Anticancer Properties
One of the most notable applications of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is its anticancer activity . Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Colon Cancer
- Lung Cancer
In a study referenced in patent literature, derivatives of indole-based compounds have shown promising results against solid tumors, particularly colon and lung cancers, by inducing apoptosis in cancer cells through caspase-dependent pathways .
Study 1: Antitumor Activity
In a comprehensive study evaluating the antitumor activity of various indole derivatives, this compound was tested against several human cancer cell lines. The results indicated a strong correlation between the structural features of the compound and its biological activity, highlighting its potential as a lead compound for developing new anticancer therapies .
Study 2: Synthesis and Evaluation
Another significant study focused on synthesizing new derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their cytotoxicity in vitro. Notably, some derivatives exhibited IC50 values in the low micromolar range against breast and liver cancer cell lines, indicating their potent biological activity .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The indole moiety may interact with serotonin receptors, while the phthalazine ring could modulate enzyme activity or protein-protein interactions. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Findings :
- The presence of halogenated aryl groups (e.g., 4-chlorophenyl in ) enhances EGFR inhibitory activity, likely due to improved hydrophobic interactions with kinase domains.
- Alkylamine substituents (e.g., butylamino in ) improve solubility and cellular uptake, critical for anti-cancer efficacy.
Indole-Ethyl Acetamide Derivatives
Compounds sharing the N-(2-(1H-indol-3-yl)ethyl)acetamide backbone exhibit varied biological roles:
Key Findings :
- Heterocyclic substituents (e.g., thiazole in or isoxazole in ) modulate target specificity, with thiazole derivatives showing marine bioactivity.
- Fluorinated biphenyl groups (as in ) mimic non-steroidal anti-inflammatory drug (NSAID) pharmacophores, suggesting dual functionality.
Other Indole-Containing Acetamides with Varied Moieties
Additional analogs highlight structural diversity and functional adaptability:
Key Findings :
- Knoevenagel adducts (e.g., ) exhibit planar conjugated systems, enhancing binding to enzymatic pockets like α-amylase.
- Naphthyl hydrazides () demonstrate radical scavenging activity, likely due to electron-rich aromatic systems.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₅N₃O₂
- Molecular Weight: 255.29 g/mol
The compound features an indole moiety linked to a phthalazinone structure, suggesting potential interactions with biological targets involved in cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole and phthalazine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested:
- A2780 (human ovarian carcinoma)
- NCI-H460 (human lung carcinoma)
- MCF-7 (human breast adenocarcinoma)
The results indicated that these compounds exhibit varying degrees of activity depending on their structural modifications. For example, certain derivatives displayed IC50 values ranging from 5.20 µM to 88 µM against A2780 cells, showcasing their potential as therapeutic agents in oncology .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. Research has indicated that related compounds can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immunosuppression, thereby enhancing anti-tumor immunity .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of phthalazine have been evaluated for their antimicrobial activity. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Study 1: Antiproliferative Effects
A study conducted on a series of phthalazinone derivatives showed that modifications at the N2 and C4 positions significantly influenced their anticancer activity. The study reported that compounds with a dithiocarbamate moiety at N2 were particularly effective against ovarian cancer cells .
Study 2: In Vivo Efficacy
Another investigation into the in vivo effects of related indole derivatives demonstrated that these compounds could inhibit tumor growth in xenograft models. The treatment led to significant reductions in tumor size and alterations in the tumor microenvironment, suggesting a multifaceted approach to cancer therapy .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | A2780 | 5.20 | IDO inhibition |
| Compound 7 | MCF-7 | 43 | Apoptosis induction |
| Compound 8 | NCI-H460 | 88 | Cell cycle arrest |
Table 2: Antimicrobial Activity Overview
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
